Aprepitant-13C2,d2 (Major)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

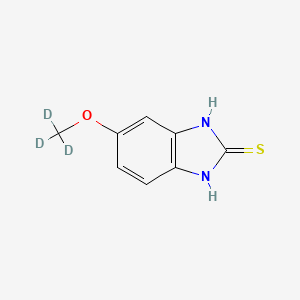

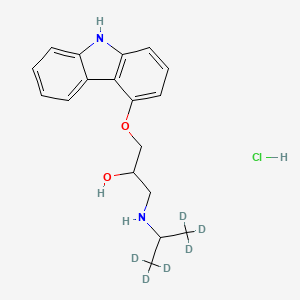

Aprepitant-13C2,d2 (Major) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of aprepitant, a neurokinin 1 receptor antagonist that is commonly used to prevent nausea and vomiting caused by chemotherapy and surgery . The compound is labeled with carbon-13 and deuterium, making it useful in various analytical and pharmacokinetic studies .

作用机制

Target of Action

Aprepitant-13C2,d2 (Major) is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors . These receptors are the primary targets of Aprepitant-13C2,d2 (Major). The substance P/neurokinin 1 (NK1) receptors play a crucial role in inducing nausea and vomiting, which are common side effects of chemotherapy .

Mode of Action

Aprepitant-13C2,d2 (Major) interacts with its targets, the substance P/neurokinin 1 (NK1) receptors, by inhibiting them . This inhibition prevents the binding of substance P, a neuropeptide that transmits impulses and messages from the brain, to the NK1 receptors . This interaction results in the prevention of acute and delayed nausea and vomiting associated with chemotherapy .

Biochemical Pathways

The primary biochemical pathway affected by Aprepitant-13C2,d2 (Major) is the substance P/neurokinin pathway. By inhibiting the NK1 receptors, Aprepitant-13C2,d2 (Major) disrupts the normal function of this pathway, preventing the transmission of nausea and vomiting signals from the brain . This results in the prevention of chemotherapy-induced nausea and vomiting.

Pharmacokinetics

The pharmacokinetics of Aprepitant-13C2,d2 (Major) involves its absorption, distribution, metabolism, and excretion (ADME). Aprepitant is metabolized primarily in the liver, mostly by the CYP3A4 enzyme, with some contributions by CYP2C19 & CYP1A2 . It has a bioavailability of 60-65% and a half-life of 9-13 hours . These properties impact the bioavailability of Aprepitant-13C2,d2 (Major), determining how much of the drug reaches the systemic circulation and how long it stays in the body.

Result of Action

The molecular and cellular effects of Aprepitant-13C2,d2 (Major)'s action result in the prevention of nausea and vomiting. By inhibiting the NK1 receptors, Aprepitant-13C2,d2 (Major) prevents the transmission of nausea and vomiting signals from the brain . This results in the prevention of acute and delayed nausea and vomiting associated with chemotherapy .

Action Environment

The action, efficacy, and stability of Aprepitant-13C2,d2 (Major) can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism, as Aprepitant is metabolized primarily by the CYP3A4 enzyme . Therefore, drugs that inhibit or induce this enzyme can affect the pharmacokinetics of Aprepitant-13C2,d2 (Major). Additionally, individual patient factors such as age, gender, genetic polymorphisms, and overall health status can also influence the drug’s action and efficacy.

生化分析

Biochemical Properties

Aprepitant-13C2,d2 (Major) plays a significant role in biochemical reactions. It interacts with the neurokinin-1 (NK1) receptors, which are a type of G-protein-coupled receptor found in the central and peripheral nervous system . The interaction between Aprepitant-13C2,d2 (Major) and NK1 receptors is characterized by high affinity and selectivity .

Cellular Effects

Aprepitant-13C2,d2 (Major) has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of NK1 receptors, which play a crucial role in numerous cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Aprepitant-13C2,d2 (Major) involves its binding to NK1 receptors. This binding inhibits the action of substance P, a key neurotransmitter involved in pain perception, stress, and regulation of mood . By inhibiting substance P, Aprepitant-13C2,d2 (Major) can exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

The effects of Aprepitant-13C2,d2 (Major) can change over time in laboratory settings. It has been shown to provide protection against nausea and vomiting over multiple cycles of cisplatin-based chemotherapy .

Metabolic Pathways

Aprepitant-13C2,d2 (Major) is involved in several metabolic pathways. It is extensively metabolized by liver enzymes, primarily CYP3A4 . Therefore, it can interact with other drugs metabolized by the same enzyme, leading to potential drug-drug interactions .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Aprepitant-13C2,d2 (Major) involves the incorporation of carbon-13 and deuterium into the aprepitant molecule. This is typically achieved through multi-step organic synthesis, where specific positions in the molecule are targeted for isotope labeling . The reaction conditions often involve the use of deuterated reagents and carbon-13 labeled precursors under controlled environments to ensure the incorporation of the isotopes .

Industrial Production Methods

Industrial production of Aprepitant-13C2,d2 (Major) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the stability of the compound during storage and transportation .

化学反应分析

Types of Reactions

Aprepitant-13C2,d2 (Major) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups in the molecule.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with modified functional groups .

科学研究应用

Aprepitant-13C2,d2 (Major) has a wide range of applications in scientific research:

Chemistry: Used in isotope labeling studies to trace the metabolic pathways and reaction mechanisms.

Biology: Employed in studies involving neurokinin 1 receptors to understand their role in various biological processes.

Medicine: Utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of aprepitant.

相似化合物的比较

Similar Compounds

Fosaprepitant: A prodrug of aprepitant, used for similar antiemetic purposes.

Rolapitant: Another neurokinin 1 receptor antagonist with a longer half-life.

Netupitant: Often combined with palonosetron for enhanced antiemetic effects.

Uniqueness

Aprepitant-13C2,d2 (Major) is unique due to its stable isotope labeling, which allows for detailed analytical studies and precise tracking in pharmacokinetic research. This makes it a valuable tool in both academic and industrial research settings .

属性

IUPAC Name |

3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-1,2-dideuterioethoxy]-3-(4-fluorophenyl)morpholin-4-yl](113C)methyl]-(313C)1,4-dihydro-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m1/s1/i1D,11+1,12D,18+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATALOFNDEOCMKK-IPWSJXMKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C[C@]([2H])(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)[13CH2][13C]3=NNC(=O)N3)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F7N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

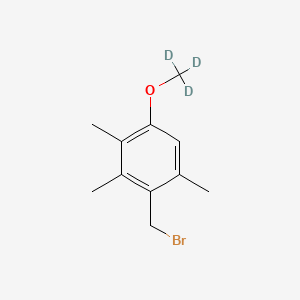

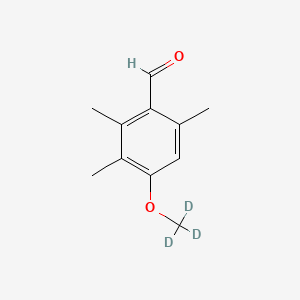

![(2R,3S)-3-chloro-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5,7-trihydroxy-6-methyl-3-(3-methylbut-2-enyl)naphthalene-1,4-dione](/img/structure/B562779.png)

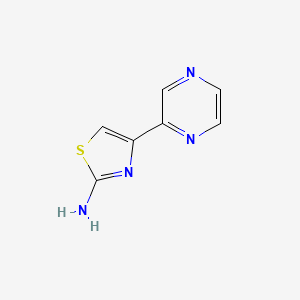

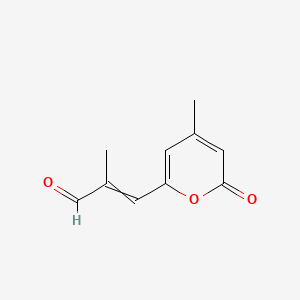

![4-Methyl-6-[4-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]buta-1,3-dienyl]pyran-2-one](/img/structure/B562782.png)

![N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT](/img/new.no-structure.jpg)